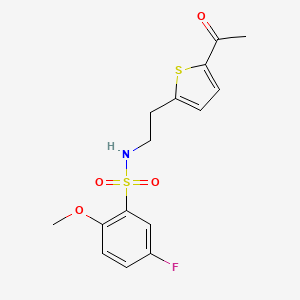

![molecular formula C8H7F3N2OS B2794399 [3-(trifluoromethoxy)phenyl]thiourea CAS No. 235101-42-5](/img/structure/B2794399.png)

[3-(trifluoromethoxy)phenyl]thiourea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

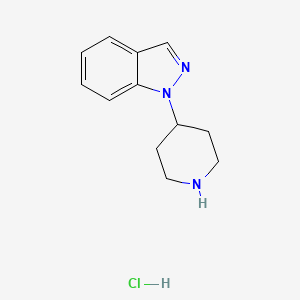

3-Trifluoromethoxyphenylthiourea is a chemical compound with the molecular formula C8H7F3N2OS . It has an average mass of 220.215 Da and a monoisotopic mass of 220.028198 Da . The compound is also known by several other names, including 1-[3-(Trifluoromethyl)phenyl]thiourea .

Molecular Structure Analysis

The molecular structure of 3-Trifluoromethoxyphenylthiourea is characterized by the presence of a trifluoromethyl group and a thiourea group attached to a phenyl ring . Further analysis of the molecular structure would require more specific information or computational modeling .Physical and Chemical Properties Analysis

3-Trifluoromethoxyphenylthiourea has a density of 1.5±0.1 g/cm3, a boiling point of 264.6±50.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.5 mmHg at 25°C . It also has an enthalpy of vaporization of 50.3±3.0 kJ/mol and a flash point of 113.8±30.1 °C .Aplicaciones Científicas De Investigación

Synthesis and Catalysis

The trifluoromethylthio group is utilized in the synthesis of alpha-trifluoromethylthio carbonyl compounds, showcasing the importance of fluorine atoms in drug discovery for therapeutic profiles enhancement. Synthetic approaches to α-SCF3-substituted carbonyl compounds are highlighted, emphasizing radical, nucleophilic, and electrophilic trifluoromethylthiolating reagents for decorated trifluoromethylthio carbonyl derivatives. Catalytic methodologies and stereoselective methods for enantiomerically enriched molecules are also discussed, underscoring the potential application in medicinal chemistry (Rossi et al., 2018).

Electrophilic Reagents

The development of shelf-stable and highly reactive electrophilic trifluoromethylthiolating reagents, such as trifluoromethanesulfenates and N-trifluoromethylthiosaccharin, demonstrates their broad reactivity towards a wide range of nucleophiles. These reagents facilitate direct trifluoromethylthiolation, improving drug molecules' cell-membrane permeability and enhancing chemical and metabolic stability (Shao et al., 2015).

Photoredox Catalysis

Photoredox systems for catalytic fluoromethylation of carbon-carbon multiple bonds have been explored, with trifluoromethyl and difluoromethyl groups enhancing pharmaceuticals and agrochemicals. The development of new protocols for tri- and difluoromethylation, particularly through visible-light-induced single-electron-transfer processes, showcases the innovative strategies to generate corresponding fluoromethyl radicals (Koike & Akita, 2016).

Trifluoromethylthiolation of Aromatic Compounds

Trifluoromethylthiolation of arenes and heteroarenes via photoredox catalysis is pivotal in modern drug discovery, addressing challenges associated with enzymatic metabolism of drugs. The strategy allows for direct trifluoromethylation, enhancing efficacy, improving cellular membrane permeability, and increasing resistance towards oxidative metabolism (Nagib & MacMillan, 2011).

Mecanismo De Acción

Target of Action

The primary targets of 3-Trifluoromethoxyphenylthiourea are currently unknown. Understanding the biological mechanism of a compound is important for many reasons, including the identification of toxicity .

Mode of Action

It’s known that the mode of action usually refers to the functional or anatomical changes at a cellular level induced by exposure to a substance, whereas mechanism of action includes specific targets or pathways modulated by the compound .

Biochemical Pathways

The compound’s interaction with its targets could potentially affect various biochemical pathways, leading to downstream effects .

Pharmacokinetics

These properties are crucial in determining the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

The compound’s interaction with its targets could lead to various cellular responses, depending on the nature of the targets and the biochemical pathways involved .

Action Environment

The action, efficacy, and stability of 3-Trifluoromethoxyphenylthiourea could be influenced by various environmental factors. These factors could include the physiological conditions of the organism (such as pH and temperature), the presence of other interacting molecules, and the specific cellular environment where the targets are located .

Análisis Bioquímico

Biochemical Properties

It is known that thiourea derivatives, which include 3-Trifluoromethoxyphenylthiourea, can interact with various enzymes and proteins The nature of these interactions is complex and depends on the specific biochemical context

Cellular Effects

Some studies suggest that thiourea derivatives can have cytotoxic activity, affecting the function of various types of cells . They may influence cell signaling pathways, gene expression, and cellular metabolism. The specific effects of 3-Trifluoromethoxyphenylthiourea on these processes are not yet clear.

Molecular Mechanism

It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .

Dosage Effects in Animal Models

There is currently no available information on how the effects of 3-Trifluoromethoxyphenylthiourea vary with different dosages in animal models .

Propiedades

IUPAC Name |

[3-(trifluoromethoxy)phenyl]thiourea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F3N2OS/c9-8(10,11)14-6-3-1-2-5(4-6)13-7(12)15/h1-4H,(H3,12,13,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUKZFXJCTVTPSO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC(F)(F)F)NC(=S)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F3N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

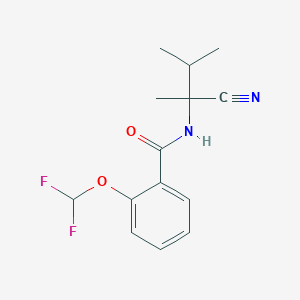

![N-(3,4-difluorophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B2794316.png)

![N'-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-phenoxyacetohydrazide](/img/structure/B2794320.png)

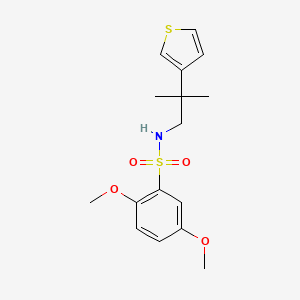

![N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2794330.png)

![1-[7-acetyl-3-(4-methoxyphenyl)-6-(4-nitrophenyl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-5-yl]ethan-1-one](/img/structure/B2794332.png)

![1-(Thiophen-3-yl)-2-azaspiro[3.3]heptane hydrochloride](/img/structure/B2794333.png)

![2-{[(3,4-dichlorophenyl)methyl]sulfanyl}-3-methyl-6-(trifluoromethyl)-3,4-dihydropyrimidin-4-one](/img/structure/B2794334.png)

![2-(((5-hydroxy-1H-pyrazol-3-yl)methyl)thio)-3,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2794335.png)

![2-(2-fluorophenyl)-3-(furan-2-ylmethyl)-10-methylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B2794336.png)

![7-(2-(benzo[d]oxazol-2-ylthio)ethyl)-3-methyl-8-(4-phenylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione](/img/structure/B2794337.png)